molecular formula C6H12O2 B8735189 2-isopropylidenepropane-1,3-diol CAS No. 2035-85-0

2-isopropylidenepropane-1,3-diol

Cat. No.: B8735189
CAS No.: 2035-85-0
M. Wt: 116.16 g/mol
InChI Key: DYNYKDIWPROIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-isopropylidenepropane-1,3-diol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropylidenepropane-1,3-diol typically involves the reaction of acetone with formaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts such as sodium hydroxide or potassium hydroxide is common in these processes .

Chemical Reactions Analysis

Types of Reactions

2-isopropylidenepropane-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

1. Precursor in Organic Synthesis
2-Isopropylidenepropane-1,3-diol serves as an important intermediate in organic synthesis. It is utilized in the preparation of various compounds through reactions such as esterification and etherification. Its unique structure allows for the formation of diverse functional groups, making it a versatile building block in synthetic chemistry.

2. Synthesis of Complex Molecules
The compound is often employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals. For instance, it can be used to construct carbocycles and heterocycles via cyclization reactions. The ability to generate oxonium ylides from this compound has been particularly noted for its utility in synthesizing fused ring systems .

Pharmaceutical Applications

1. Antimicrobial Agents
Research indicates that derivatives of this compound exhibit antimicrobial properties. These derivatives can be modified to enhance their efficacy against various bacterial strains, making them potential candidates for new antimicrobial therapies.

2. Drug Formulation
In pharmaceutical formulations, this compound can act as a stabilizing agent or excipient. Its properties can help improve the solubility and bioavailability of active pharmaceutical ingredients (APIs), thus enhancing the overall effectiveness of drug formulations.

Material Science

1. Polymer Chemistry
The compound has applications in polymer chemistry as a monomer or co-monomer in the production of polyols and polyurethanes. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

2. Coatings and Adhesives
Due to its chemical structure, this compound can be utilized in the development of coatings and adhesives. Its ability to form strong bonds makes it suitable for applications requiring durable and weather-resistant materials.

Case Study 1: Synthesis of Antimicrobial Compounds

A study investigated the synthesis of new antimicrobial agents derived from this compound. The research focused on modifying the hydroxyl groups to enhance antibacterial activity against resistant strains of bacteria. The results demonstrated significant improvements in efficacy compared to traditional antibiotics.

Case Study 2: Polymer Development

In another case study, researchers explored the use of this compound in creating novel polyurethane coatings. The study highlighted the enhanced mechanical properties and resistance to environmental degradation when this compound was incorporated into the polymer matrix.

Summary Table of Applications

Application AreaSpecific UseNotes
Chemical SynthesisPrecursor for organic compoundsVersatile building block
PharmaceuticalsAntimicrobial agentsPotential for new drug development
Drug formulationEnhances solubility and bioavailability
Material SciencePolymer chemistryImproves mechanical properties
Coatings and adhesivesProvides durability and weather resistance

Mechanism of Action

The mechanism of action of 2-isopropylidenepropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This reactivity is due to the presence of hydroxyl groups, which can form hydrogen bonds and participate in nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-isopropylidenepropane-1,3-diol is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

2035-85-0

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-propan-2-ylidenepropane-1,3-diol

InChI

InChI=1S/C6H12O2/c1-5(2)6(3-7)4-8/h7-8H,3-4H2,1-2H3

InChI Key

DYNYKDIWPROIAO-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CO)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.